Hpk1-IN-17

Description

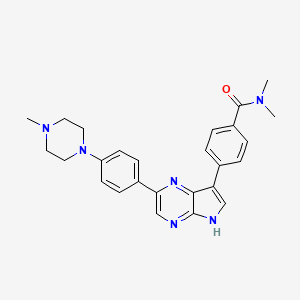

Structure

3D Structure

Properties

Molecular Formula |

C26H28N6O |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

N,N-dimethyl-4-[2-[4-(4-methylpiperazin-1-yl)phenyl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]benzamide |

InChI |

InChI=1S/C26H28N6O/c1-30(2)26(33)20-6-4-18(5-7-20)22-16-27-25-24(22)29-23(17-28-25)19-8-10-21(11-9-19)32-14-12-31(3)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H,27,28) |

InChI Key |

UGFRQKYVEWFPGO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-17 and the Re-awakening of T Cell Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T cell function.[1][2][3][4] Its role as an intracellular immune checkpoint makes it a compelling target for cancer immunotherapy.[1][5][6] This document provides a detailed overview of the mechanism of action for HPK1 inhibitors in T cells, with a focus on the representative compound Hpk1-IN-17. Due to the limited availability of public data on this compound, this guide will draw upon the broader knowledge of well-characterized HPK1 inhibitors to illustrate the quantitative effects and experimental methodologies. This compound is a potent and selective inhibitor of HPK1, identified as compound 73 in patent WO2019238067A1, and is under investigation for its therapeutic potential in oncology.[7]

The Core Mechanism of Action: Releasing the Brakes on T Cell Activation

The primary function of HPK1 in T cells is to attenuate T Cell Receptor (TCR) signaling, thereby preventing excessive immune responses.[3][4] The inhibition of HPK1, for instance by this compound, effectively removes this brake, leading to a more robust and sustained anti-tumor immune response.[3][4]

Upon TCR engagement with an antigen, a signaling cascade is initiated. HPK1 is recruited to the TCR signaling complex by adaptor proteins.[5] Once activated, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at the Serine 376 residue.[5][8] This phosphorylation event is the lynchpin of HPK1's negative regulatory function. The phosphorylated SLP-76 recruits the 14-3-3 protein, which in turn leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5] The degradation of SLP-76 destabilizes the TCR signaling complex, effectively shutting down downstream signaling pathways that are crucial for T cell activation, such as the phosphorylation of phospholipase C gamma 1 (PLCγ1) and extracellular signal-regulated kinase (ERK).[5]

HPK1 inhibitors, including this compound, are ATP-competitive small molecules that bind to the kinase domain of HPK1, preventing the phosphorylation of SLP-76.[2][3] By blocking this initial step, these inhibitors preserve the integrity of the TCR signaling complex, leading to enhanced T cell activation, proliferation, and cytokine production.[2][9]

Quantitative Data: The Impact of HPK1 Inhibition on T Cell Function

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the effects of other potent and selective HPK1 inhibitors provide a clear picture of the expected outcomes.

| Compound | Assay | Target Cells | Key Findings | Reference |

| KHK-6 | Kinase Inhibition | Recombinant HPK1 | IC50 = 20 nM | [7] |

| pSLP-76 (Ser376) Inhibition | Stimulated T cells | Dose-dependent decrease | [7] | |

| Compound 1 | T Cell Activation | Human CD4+ & CD8+ T cells | Dose-dependent increase in IL-2, IFN-γ, TNF-α | [2] |

| T Cell Proliferation | Human CD4+ & CD8+ T cells | Significant increase at concentrations < 2.5µM | [2] | |

| A-745 | T Cell Proliferation | In vitro stimulated T cells | Augmented proliferation | [10] |

| Cytokine Production | In vitro stimulated T cells | Augmented cytokine production | [10] | |

| Compound K | Antigen-Specific T Cell Response | Engineered T cells (NY-ESO-1) | Concentration-dependent enhancement of tumor lytic activity | [1] |

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T Cells

The following diagram illustrates the central role of HPK1 in negatively regulating TCR signaling and how its inhibition reverses this effect.

Caption: HPK1 signaling cascade in T cells and the inhibitory action of this compound.

Experimental Workflow for Evaluating HPK1 Inhibitors

The following diagram outlines a typical workflow for characterizing the activity of an HPK1 inhibitor like this compound on T cells.

Caption: A generalized experimental workflow for assessing the impact of this compound on T cell function.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

In Vitro T Cell Activation and Cytokine Production Assay

Objective: To measure the effect of this compound on T cell activation and the secretion of key cytokines like IL-2 and IFN-γ.

Methodology:

-

T Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Purify CD4+ and/or CD8+ T cells using negative selection magnetic beads.

-

-

Cell Culture and Treatment:

-

Plate the purified T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium.

-

Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Cytokine Quantification:

-

After incubation, centrifuge the plates and collect the supernatant.

-

Measure the concentration of IL-2 and IFN-γ in the supernatant using standard Enzyme-Linked Immunosorbent Assay (ELISA) kits or a Cytometric Bead Array (CBA) for multiplex analysis.

-

Western Blot for Phosphorylated SLP-76 (pSLP-76)

Objective: To directly assess the ability of this compound to inhibit the phosphorylation of its direct target, SLP-76, in T cells.

Methodology:

-

T Cell Preparation and Treatment:

-

Use a human T cell line (e.g., Jurkat) or purified primary human T cells.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

-

T Cell Stimulation:

-

Stimulate the T cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce maximal SLP-76 phosphorylation.

-

-

Cell Lysis:

-

Immediately lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for pSLP-76 (Ser376).

-

Subsequently, probe with a primary antibody for total SLP-76 and a loading control (e.g., GAPDH or β-actin).

-

Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Overcoming Tumor Microenvironment-Induced Immunosuppression

A critical aspect of the mechanism of action of HPK1 inhibitors is their ability to render T cells resistant to the immunosuppressive signals prevalent in the tumor microenvironment (TME).[9][10][11] Factors such as prostaglandin E2 (PGE2), adenosine, and transforming growth factor-beta (TGF-β) can dampen T cell activity.[10][11] HPK1 has been shown to be involved in the signaling pathways of these suppressive molecules.[11] Pharmacological inhibition of HPK1 can restore T cell activation and cytokine secretion even in the presence of these inhibitory signals, suggesting a dual benefit of HPK1 inhibitors: directly enhancing T cell activation and protecting them from immunosuppression within the tumor.[10]

Conclusion

This compound, as a potent and selective inhibitor of HPK1, represents a promising strategy in cancer immunotherapy. By targeting a key negative regulator of T cell activation, this compound and other similar inhibitors have the potential to unleash a powerful and durable anti-tumor immune response. The methodologies and data presented in this guide provide a framework for the continued investigation and development of this important class of therapeutics. Further research into the specific characteristics of this compound will be crucial in fully elucidating its clinical potential.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 6. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:2403600-07-5 | Chemsrc [chemsrc.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hematopoietic progenitor kinase 1 is a critical component of prostaglandin E2-mediated suppression of the anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-17: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hpk1-IN-17 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in the signaling pathways of immune cells.[1] Also known as MAP4K1, HPK1's role in dampening T-cell and B-cell receptor signaling has made it a significant target in immuno-oncology.[2] The inhibition of HPK1 is a promising therapeutic strategy to enhance the body's anti-tumor immune response. This document provides a comprehensive technical overview of the discovery and chemical synthesis of this compound, a notable compound in the exploration of HPK1 inhibition.

Discovery of this compound

This compound was identified as a potent HPK1 inhibitor in the patent WO2019238067A1, where it is listed as compound 73.[1] The discovery of this compound and similar compounds arose from research focused on developing small molecule inhibitors to modulate the immune system for cancer therapy. The general approach for identifying such inhibitors often involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.

HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling. Upon TCR or BCR activation, HPK1 is recruited to the signaling complex where it phosphorylates key adaptor proteins, such as SLP-76. This phosphorylation event leads to the downregulation of downstream signaling cascades, including the JNK and ERK pathways, ultimately suppressing T-cell and B-cell activation and proliferation. By inhibiting HPK1, compounds like this compound can block this negative feedback loop, leading to a more robust and sustained immune response against cancer cells.

Chemical Synthesis Pathway of this compound

The chemical synthesis of this compound is detailed in patent WO2019238067A1. The synthesis is a multi-step process, a summary of which is provided below. For complete, step-by-step details, including reagent quantities and reaction conditions, please refer to the aforementioned patent.

General Synthetic Scheme:

The synthesis of the core scaffold of this compound and related pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines generally involves the construction of the bicyclic ring system followed by functionalization at various positions. A representative, generalized workflow is depicted below.

Quantitative Data for this compound

The potency of this compound was evaluated using biochemical assays to determine its inhibitory activity against HPK1. The data presented in the patent and related publications demonstrate that this compound is a highly potent inhibitor.

| Compound | Assay Type | IC50 (nM) |

| This compound (as compound 73) | HPK1 Kinase Assay | < 10 |

Data extracted from patent WO2019238067A1.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound.

HPK1 Kinase Assay (Biochemical)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HPK1.

Objective: To determine the IC50 value of this compound against HPK1.

Principle: The assay measures the phosphorylation of a substrate by HPK1 in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ADP produced.

General Procedure:

-

Recombinant HPK1 enzyme is incubated with the substrate (e.g., Myelin Basic Protein) and ATP in a reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a set period at a controlled temperature.

-

A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced.

-

The signal is read using a plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.

References

Target Validation of Hpk1-IN-17: A Technical Guide for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Hpk1-IN-17, a representative small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for applications in cancer immunotherapy. By leveraging data from preclinical studies of various potent and selective HPK1 inhibitors, this document outlines the therapeutic rationale, mechanism of action, and key experimental data supporting HPK1 as a druggable target to enhance anti-tumor immunity.

Introduction: The Rationale for Targeting HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor signaling, thereby acting as an intracellular immune checkpoint.[2][3] In the context of cancer, HPK1's dampening effect on T-cell activation can limit the immune system's ability to recognize and eliminate tumor cells.[3]

Genetic studies involving HPK1 knockout or kinase-dead knock-in mice have demonstrated enhanced T-cell proliferation, increased production of pro-inflammatory cytokines like IL-2 and IFN-γ, and significant inhibition of tumor growth.[4][5] These findings establish a strong rationale for the pharmacological inhibition of HPK1 as a therapeutic strategy to boost anti-tumor immune responses.[1] this compound represents a class of potent and selective small molecule inhibitors designed to block the kinase activity of HPK1, thereby "releasing the brakes" on T-cell-mediated immunity.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the kinase activity of HPK1. Upon TCR engagement, HPK1 is activated and phosphorylates downstream substrates, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[6][7] This cascade ultimately attenuates T-cell activation signals.

By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell activation.[6] This enhanced signaling results in increased cytokine production, T-cell proliferation, and ultimately, a more potent anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of representative HPK1 inhibitors, which are analogous to this compound in their mechanism and activity.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

| Compound Class/Name | Assay Type | Metric | Value | Reference |

| EMD Serono Compound [I] | Biochemical HPK1 Kinase Assay | IC50 | 0.2 nM | [8] |

| EMD Serono Compound [I] | Jurkat pSLP76(S376) Cellular Assay | IC50 | 3 nM | [8] |

| EMD Serono Compound [I] | Primary T-cell IL-2 Assay | EC50 | 1.5 nM | [8] |

| GRC 54276 | Biochemical HPK1 Kinase Assay | Potency | Sub-nanomolar | [9] |

| Insilico Medicine Compound [I] | Biochemical HPK1 Kinase Assay | IC50 | 10.4 nM | [10] |

| ISR-05 | Radiometric HotSpot™ Kinase Assay | IC50 | 24.2 ± 5.07 µM | [11] |

| ISR-03 | Radiometric HotSpot™ Kinase Assay | IC50 | 43.9 ± 0.134 µM | [11] |

Table 2: In Vivo Efficacy of Representative HPK1 Inhibitors

| Compound Class/Name | Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Insilico Medicine Compound [I] | CT26 Syngeneic Model | 30 mg/kg p.o. (monotherapy) | 42% | [10] |

| Insilico Medicine Compound [I] | CT26 Syngeneic Model | Combination with anti-PD-1 | 95% | [10] |

| GRC 54276 | CT26 Syngeneic Model | Combination with anti-CTLA4 | Significant TGI | [9] |

| GRC 54276 | MC38-hPD-L1 Model | Combination with Atezolizumab | Significantly enhanced TGI | [9] |

Table 3: Pharmacokinetic Properties of a Representative HPK1 Inhibitor

| Parameter | Species | Value | Reference |

| Bioavailability | Mouse | 11% | [8] |

| Half-life (IV) | Mouse | 0.6 h | [10] |

| Cmax (Oral, 10 mg/kg) | Mouse | 1801 ng/mL | [10] |

| Oral Bioavailability | Mouse | 116% | [10] |

| Half-life (IV) | Rat | 0.8 h | [10] |

| Cmax (Oral, 10 mg/kg) | Rat | 518 ng/mL | [10] |

| Oral Bioavailability | Rat | 80% | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of HPK1 inhibition.

HPK1 Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1.

Methodology:

-

Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of a substrate (e.g., Myelin Basic Protein or a specific peptide) and ATP (often radiolabeled, e.g., 33P-γ-ATP).[11]

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature for 2 hours).[11]

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including:

-

Radiometric Assay: Separation of the phosphorylated substrate from the unincorporated radiolabeled ATP using a P81 phosphocellulose filter, followed by scintillation counting.[11]

-

Luminescent Assay: Using a system like Kinase-Glo®, which measures the amount of ATP remaining in the well after the kinase reaction.[12]

-

TR-FRET Assay: Employing a europium-labeled anti-tag antibody for the kinase and an AlexaFluor 647-conjugated anti-phospho-substrate antibody to detect phosphorylation.[13]

-

-

The percentage of kinase activity relative to a DMSO control is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Cellular Phospho-SLP76 (pSLP76) Assay

Objective: To measure the inhibition of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Methodology:

-

Jurkat T-cells, which endogenously express the TCR signaling machinery, are typically used.[14]

-

Cells are pre-incubated with the test compound at various concentrations.

-

TCR signaling is stimulated using anti-CD3/CD28 antibodies.[14]

-

After a short incubation period, the cells are lysed to extract proteins.

-

The level of phosphorylated SLP-76 at Ser376 is quantified using a sandwich ELISA. This involves a capture antibody specific for total SLP-76 and a detection antibody that specifically recognizes the phosphorylated form of SLP-76 at Ser376.[14]

-

The signal is compared to stimulated cells treated with a vehicle control (DMSO) to determine the percentage of inhibition and calculate the IC50 value.

T-Cell Cytokine Production Assay

Objective: To assess the functional consequence of HPK1 inhibition on T-cell effector functions by measuring cytokine release.

Methodology:

-

Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are used.

-

Cells are cultured in the presence of the test compound at various concentrations.

-

T-cell activation is induced with anti-CD3/CD28 antibodies or other stimuli.

-

The cell culture supernatant is collected after a 24-72 hour incubation period.

-

The concentration of secreted cytokines, such as IL-2 and IFN-γ, is measured using ELISA or a multiplex cytokine bead array.[15]

-

The enhancement of cytokine production relative to vehicle-treated cells is quantified to determine the EC50 value.

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor as a monotherapy and in combination with other immunotherapies.

Methodology:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6) are implanted with syngeneic tumor cells (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma).[9][10]

-

Once tumors are established, mice are randomized into treatment groups: vehicle control, HPK1 inhibitor, checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA4), and a combination of the HPK1 inhibitor and checkpoint inhibitor.

-

The HPK1 inhibitor is typically administered orally (p.o.) on a daily or twice-daily schedule.[10] Checkpoint inhibitors are usually given via intraperitoneal (i.p.) injection.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors and spleens may be harvested for ex vivo analysis of immune cell infiltration and cytokine levels.

-

Tumor Growth Inhibition (TGI) is calculated to determine the efficacy of the treatments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Caption: A stepwise approach for validating HPK1 inhibitors from bench to in vivo.

Conclusion

The pharmacological inhibition of HPK1 with small molecules like this compound presents a compelling strategy for cancer immunotherapy. The data strongly support HPK1 as a key negative regulator of T-cell function, and its inhibition leads to enhanced anti-tumor immunity, both as a monotherapy and in combination with checkpoint inhibitors. The well-defined mechanism of action, centered on the prevention of SLP-76 phosphorylation, provides a clear biomarker for assessing target engagement. The preclinical data for representative HPK1 inhibitors are promising, demonstrating potent in vitro activity and significant in vivo efficacy. Further clinical development of HPK1 inhibitors is warranted to translate these preclinical findings into effective cancer therapies for patients.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 8. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 11. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. reactionbiology.com [reactionbiology.com]

- 15. aacrjournals.org [aacrjournals.org]

Hpk1-IN-17: A Technical Guide to its Downstream Signaling Effects on SLP-76

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream signaling effects of Hpk1-IN-17, a representative inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with a specific focus on its modulation of the key adapter protein, SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This document provides a comprehensive overview of the core mechanism, quantitative data on inhibitor efficacy, and detailed experimental protocols for investigating these interactions.

Core Concept: HPK1 as a Negative Regulator of T-Cell Activation via SLP-76

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76 at a specific serine residue, Serine 376 (S376).[2] This phosphorylation event creates a binding site for 14-3-3 proteins.[1][3] The subsequent recruitment of 14-3-3 proteins to the phosphorylated SLP-76 leads to the dissociation of the SLP-76 signaling complex, followed by ubiquitination and proteasomal degradation of SLP-76.[1][4] This cascade of events effectively dampens T-cell activation, limiting cytokine production and proliferation.[4]

This compound and other similar small molecule inhibitors are designed to block the kinase activity of HPK1. By doing so, they prevent the phosphorylation of SLP-76 at S376. This inhibition preserves the integrity and function of the SLP-76 signalosome, leading to enhanced and sustained downstream signaling, ultimately resulting in augmented T-cell activation and effector functions.

Quantitative Data on HPK1 Inhibition

The efficacy of HPK1 inhibitors can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for representative HPK1 inhibitors, demonstrating their potency in inhibiting HPK1 kinase activity and the downstream phosphorylation of SLP-76, as well as the functional consequences on T-cell activation.

| Parameter | Inhibitor | Value | Assay | Reference |

| Biochemical IC50 | Representative HPK1 Inhibitor | 0.2 nM | HPK1 Kinase Assay | [5] |

| Cellular IC50 | Representative HPK1 Inhibitor | 3 nM | Jurkat pSLP-76 (S376) Assay | [5] |

| Functional EC50 | Representative HPK1 Inhibitor | 1.5 nM | Primary T-cell IL-2 Secretion | [5] |

| Downstream Effect | Inhibitor Concentration | Observation | Cell Type | Reference |

| pSLP-76 (S376) Inhibition | Concentration-dependent | Decrease in pSLP-76 (S376) levels | Primary Human CD8+ T-cells | [2] |

| IL-2 Secretion | 1 µM | Increased IL-2 secretion | Stimulated Human CD8+ T-cells | [2] |

| IFN-γ Secretion | 1 µM | Increased IFN-γ secretion | Stimulated Human CD8+ T-cells | [2] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects on SLP-76 signaling. The following are representative protocols for key experiments.

Western Blot for Phospho-SLP-76 (S376)

This protocol is designed to detect the phosphorylation status of SLP-76 at Serine 376 in response to T-cell stimulation and treatment with this compound.

Materials:

-

Jurkat T-cells or primary human T-cells

-

Anti-CD3/CD28 antibodies for stimulation

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture Jurkat T-cells or primary T-cells to the desired density. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for the desired time (e.g., 15-30 minutes).

-

Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SLP-76 (S376) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SLP-76 and a loading control.

Flow Cytometry for Intracellular Phospho-SLP-76 (S376)

This protocol allows for the quantification of pSLP-76 (S376) levels in individual cells within a population.

Materials:

-

Primary human T-cells or PBMCs

-

Anti-CD3/CD28 antibodies for stimulation

-

This compound

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol or a commercial permeabilization buffer)

-

Fluorochrome-conjugated primary antibody: anti-phospho-SLP-76 (Ser376)

-

Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD8)

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment: Isolate primary T-cells or use PBMCs. Pre-treat cells with this compound or vehicle.

-

Stimulation: Stimulate cells with anti-CD3/CD28 antibodies.

-

Surface Staining (Optional): If desired, stain for cell surface markers by incubating cells with fluorochrome-conjugated antibodies in FACS buffer.

-

Fixation: Fix the cells by incubating with fixation buffer.

-

Permeabilization: Permeabilize the cells by adding ice-cold methanol and incubating on ice, or by using a commercial permeabilization buffer according to the manufacturer's instructions.

-

Intracellular Staining: Wash the permeabilized cells and then incubate with the fluorochrome-conjugated anti-phospho-SLP-76 (S376) antibody.

-

Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify the mean fluorescence intensity (MFI) of pSLP-76 (S376) in the cell population of interest.

Immunoprecipitation of SLP-76 and Co-Immunoprecipitation of 14-3-3

This protocol is used to assess the interaction between SLP-76 and 14-3-3 proteins, which is dependent on HPK1-mediated phosphorylation.

Materials:

-

Jurkat T-cells

-

Anti-CD3 antibody for stimulation

-

This compound

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Anti-SLP-76 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Primary antibodies for Western blot: anti-SLP-76 and anti-14-3-3

Procedure:

-

Cell Culture, Treatment, and Stimulation: Follow the initial steps as described in the Western blot protocol.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-SLP-76 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for both SLP-76 (to confirm successful immunoprecipitation) and 14-3-3 (to detect the interaction). A decrease in the co-immunoprecipitated 14-3-3 with this compound treatment would indicate inhibition of the HPK1-mediated interaction.

Experimental Workflow Diagram

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 2. arcusbio.com [arcusbio.com]

- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

The Role of HPK1 Inhibition in Modulating T Cell Activation and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T cell function.[1][2] Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of the role of HPK1 inhibitors, with a focus on their impact on T cell activation and proliferation. Due to the limited availability of specific data for Hpk1-IN-17, this document utilizes representative data from other well-characterized small molecule HPK1 inhibitors to illustrate the principles of HPK1 inhibition.

Introduction to HPK1 and its Role in T Cell Signaling

HPK1 is predominantly expressed in hematopoietic cells and acts as an intracellular checkpoint, dampening T cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[3] Activated HPK1 then phosphorylates key downstream targets, most notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76, thus attenuating the TCR signal and subsequent T cell activation.[4][6] By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to sustained downstream signaling, enhanced T cell activation, cytokine production, and proliferation.[7][8]

Data Presentation: Effects of HPK1 Inhibition on T Cell Function

The following tables summarize quantitative data from studies on various HPK1 inhibitors, demonstrating their effects on key aspects of T cell function.

Table 1: Inhibition of HPK1 Kinase Activity and Downstream Signaling

| Compound | Assay Type | Cell Type | IC50 / EC50 | Effect | Reference |

| Compound 1 | pSLP-76 (Ser376) Inhibition | Jurkat cells | ~10 nM | Dose-dependent inhibition of SLP-76 phosphorylation. | [4] |

| Compound 2 | HPK1 Degradation | Jurkat cells | DC50 ~100 nM | Induces degradation of HPK1 protein. | [4] |

| KHK-6 | HPK1 Kinase Activity | Biochemical Assay | 20 nM | Direct inhibition of HPK1 enzymatic activity. | [7] |

| A-745 | Cellular Kinase Binding | In vitro | Potent and Selective | Demonstrates high selectivity for HPK1 in cellular assays. | [8] |

Table 2: Enhancement of T Cell Activation and Cytokine Production by HPK1 Inhibitors

| Compound | Cell Type | Stimulation | Cytokine Measured | Fold Increase / EC50 | Reference |

| Compound 1 | Human PBMCs | anti-CD3/CD28 | IL-2 | Significant increase vs. control | [2] |

| Compound 1 | Human PBMCs | anti-CD3/CD28 | IFN-γ | Synergistic increase with anti-PD-1 | [2] |

| Compound 2 | Jurkat cells | immobilized OKT3 | IL-2 | EC50 ~200 nM | [4] |

| KHK-6 | Human PBMCs | anti-CD3/CD28 | IL-2, IFN-γ | Significant enhancement | [7] |

| HPK1 inhibitor | Human CD8+ T cells | anti-CD3/CD28 | IL-2 | Correlates with pSLP-76 inhibition | [9] |

Table 3: Augmentation of T Cell Proliferation by HPK1 Inhibition

| Condition | Cell Type | Assay | Observation | Reference |

| HPK1 Knockout | Murine T cells | CFSE Proliferation Assay | Hyper-proliferative response to anti-CD3 stimulation. | [2] |

| A-745 | Human T cells | Proliferation Assay | Augmented proliferation. | [8] |

| HPK1 Kinase-Dead | Murine T cells | Proliferation Assay | Enhanced T cell proliferation. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating HPK1 inhibitors.

T Cell Isolation and Culture

Objective: To obtain primary human T cells for in vitro assays.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Recombinant human IL-2

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for T cells using a negative selection method with the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

-

Culture the purified T cells in complete RPMI-1640 medium.

-

For T cell expansion, the medium can be supplemented with recombinant human IL-2 (e.g., 50 U/mL).

T Cell Activation and Proliferation Assay

Objective: To assess the effect of HPK1 inhibitors on T cell activation and proliferation.

Materials:

-

Purified human T cells

-

96-well flat-bottom plates

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

HPK1 inhibitor (e.g., this compound)

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

Flow cytometer

Protocol:

-

Label purified T cells with CFSE according to the manufacturer's protocol.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

-

Alternatively, use anti-CD3/CD28-coated beads for stimulation.

-

Seed the CFSE-labeled T cells into the wells at a density of 1-2 x 10^5 cells/well.

-

Add the HPK1 inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) if using plate-bound anti-CD3.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

-

Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Measurement of SLP-76 Phosphorylation

Objective: To quantify the inhibition of HPK1's direct downstream target, SLP-76.

Materials:

-

Jurkat T cells or purified primary T cells

-

Anti-CD3/CD28 antibodies

-

HPK1 inhibitor

-

Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm™)

-

Phospho-specific antibody against pSLP-76 (Ser376)

-

Flow cytometer or ELISA kit

Protocol (Flow Cytometry):

-

Pre-incubate T cells with the HPK1 inhibitor or vehicle control for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).

-

Immediately fix the cells with a fixation buffer to preserve the phosphorylation state.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain the cells with a fluorescently labeled antibody specific for pSLP-76 (Ser376).

-

Analyze the mean fluorescence intensity (MFI) of pSLP-76 staining by flow cytometry.[1]

Cytokine Production Assay

Objective: To measure the levels of cytokines secreted by activated T cells.

Materials:

-

Supernatants from activated T cell cultures

-

Cytometric Bead Array (CBA) kit for human Th1/Th2 cytokines (e.g., IL-2, IFN-γ) or ELISA kits

-

Flow cytometer (for CBA) or plate reader (for ELISA)

Protocol (Cytometric Bead Array):

-

Collect the supernatant from T cell activation assays (as described in 3.2) after 24-72 hours of stimulation.

-

Perform the CBA assay according to the manufacturer's instructions.[11][12] This typically involves incubating the supernatant with a mixture of capture beads, each specific for a different cytokine, followed by the addition of a PE-conjugated detection antibody.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using the appropriate software to determine the concentration of each cytokine.[11][12]

Visualizations

HPK1 Signaling Pathway in T Cell Activation

Caption: HPK1 signaling cascade in T cell activation.

Experimental Workflow for Evaluating HPK1 Inhibitors

Caption: Experimental workflow for assessing HPK1 inhibitor efficacy.

Conclusion

Inhibition of HPK1 represents a compelling strategy to augment T cell-mediated immunity. By preventing the negative feedback loop on TCR signaling, HPK1 inhibitors can enhance T cell activation, cytokine secretion, and proliferation. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of HPK1 inhibitors like this compound. Further investigation into the selectivity, potency, and in vivo efficacy of these compounds is crucial for their successful translation into clinical applications for cancer immunotherapy.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genome.ucsc.edu [genome.ucsc.edu]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arcusbio.com [arcusbio.com]

- 10. researchgate.net [researchgate.net]

- 11. pufei.com [pufei.com]

- 12. bdj.co.jp [bdj.co.jp]

Hpk1-IN-17: A Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition represents a promising strategy to reinvigorate the immune system's ability to recognize and eliminate cancer cells. This technical guide provides an in-depth analysis of Hpk1-IN-17, a potent and selective inhibitor of HPK1. We will explore its mechanism of action, its multifaceted impact on the tumor microenvironment (TME), and the preclinical data supporting its therapeutic potential. This document consolidates key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers and drug developers in the field of immuno-oncology.

Introduction: The Rationale for Targeting HPK1 in Immuno-Oncology

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance.[1] Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a crucial intracellular checkpoint that dampens the activation of multiple immune cell lineages, thereby contributing to this immunosuppressive milieu.[2][3]

HPK1 is a member of the Ste20 family of serine/threonine kinases and is primarily expressed in T cells, B cells, and dendritic cells (DCs).[4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and initiates a negative feedback loop that attenuates downstream signaling, leading to reduced T-cell proliferation, cytokine production, and cytotoxic activity. Genetic knockout or kinase-dead knock-in studies in mice have demonstrated that the absence of functional HPK1 leads to enhanced anti-tumor immunity and resistance to tumor growth.[1] These findings have spurred the development of small molecule inhibitors targeting HPK1, with the goal of pharmacologically recapitulating these genetic observations.

This compound is a potent and selective inhibitor of HPK1, identified as compound 73 in patent WO2019238067A1. This guide will focus on the available data for this compound and related HPK1 inhibitors to provide a comprehensive overview of their impact on the TME.

The HPK1 Signaling Pathway: A Negative Regulator of T-Cell Activation

HPK1 exerts its immunosuppressive effects by acting as a crucial node in the T-cell receptor signaling cascade. Upon TCR stimulation, HPK1 is recruited to the immunological synapse and becomes activated. The activated HPK1 then phosphorylates key downstream substrates, most notably the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.

This phosphorylation event creates a binding site for the 14-3-3 protein, which sequesters SLP-76 and leads to its ubiquitination and subsequent proteasomal degradation. The degradation of SLP-76 disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling pathways, including the activation of phospholipase C gamma 1 (PLCγ1) and the Ras-MAPK cascade. The ultimate consequence of HPK1 activation is a blunted T-cell response, characterized by decreased production of interleukin-2 (IL-2) and other pro-inflammatory cytokines, and reduced T-cell proliferation and effector function.

This compound: Potency and Selectivity

This compound is a potent inhibitor of HPK1. While specific biochemical IC50 values for this compound are detailed within patent literature, publicly available data for highly similar HPK1 inhibitors demonstrate potent activity. For instance, a structurally related HPK1 inhibitor showed strong in vitro activity against HPK1 with an IC50 value of 10.4 nM. The selectivity of such inhibitors is a critical parameter, and this class of compounds has been shown to be highly selective for HPK1 over other related kinases.

Table 1: In Vitro Potency of a Representative HPK1 Inhibitor

| Target | IC50 (nM) |

| HPK1/MAP4K1 | 10.4 |

| Other TCR-related kinases | 85 - 665 |

Data for a representative HPK1 inhibitor, demonstrating high potency and selectivity.

Impact of this compound on Immune Cells within the Tumor Microenvironment

The inhibition of HPK1 by this compound is expected to have pleiotropic effects on the immune cell infiltrate within the TME, ultimately shifting the balance from an immunosuppressive to an immuno-supportive state.

T-Cell Activation and Effector Function

By blocking the negative feedback loop mediated by HPK1, this compound enhances TCR signaling, leading to:

-

Increased Cytokine Production: Inhibition of HPK1 results in a significant increase in the production of key effector cytokines such as IL-2 and interferon-gamma (IFN-γ) by T cells.

-

Enhanced T-Cell Proliferation: By sustaining TCR signaling, HPK1 inhibition promotes the proliferation of antigen-specific T cells.

-

Augmented Cytotoxicity: The overall enhancement of T-cell activation translates to improved cytotoxic T lymphocyte (CTL) activity against tumor cells.

Reversal of T-Cell Exhaustion

Chronic antigen exposure within the TME can lead to T-cell exhaustion, a state of dysfunction characterized by reduced effector function and proliferative capacity. HPK1 has been implicated in this process. Pharmacological inhibition of HPK1 can help to restore the function of exhausted T cells.

Modulation of Other Immune Cells

The impact of HPK1 inhibition extends beyond T cells:

-

Dendritic Cells (DCs): HPK1 negatively regulates DC activation and antigen presentation. Inhibition of HPK1 can enhance DC maturation, leading to improved T-cell priming.

-

B-Cells: HPK1 also acts as a negative regulator of B-cell receptor signaling. Its inhibition can enhance B-cell activation and antibody production.

Preclinical In Vivo Efficacy

Preclinical studies using syngeneic mouse tumor models have provided strong evidence for the anti-tumor efficacy of HPK1 inhibitors. Oral administration of a representative HPK1 inhibitor in a CT26 syngeneic tumor mouse model resulted in significant tumor growth inhibition (TGI).

Table 2: In Vivo Anti-Tumor Efficacy of a Representative HPK1 Inhibitor

| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (TGI) |

| Vehicle | - | p.o. | - |

| HPK1 Inhibitor | 30 mg/kg | p.o. (twice daily) | 42% |

| anti-PD-1 | 3 mg/kg | i.p. | 36% |

| HPK1 Inhibitor + anti-PD-1 | As above | As above | 95% |

Data from a CT26 syngeneic mouse model, demonstrating the potent anti-tumor activity of a representative HPK1 inhibitor, both as a monotherapy and in combination with an immune checkpoint inhibitor.

The synergistic effect observed with the combination of an HPK1 inhibitor and an anti-PD-1 antibody is particularly noteworthy. This suggests that targeting HPK1 can enhance the efficacy of existing immunotherapies by priming the immune system for a more robust anti-tumor response.

Experimental Protocols

Detailed experimental protocols for the characterization of HPK1 inhibitors are often found within patent literature and scientific publications. Below are generalized methodologies for key experiments.

In Vitro HPK1 Kinase Assay

-

Objective: To determine the in vitro potency of an inhibitor against the HPK1 enzyme.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human HPK1 enzyme is incubated with a substrate peptide and ATP in the presence of varying concentrations of the test compound. The reaction is stopped, and the amount of phosphorylated substrate is detected using a specific antibody conjugated to a fluorophore. The IC50 value is then calculated from the dose-response curve.

Cellular Assay for HPK1 Target Engagement

-

Objective: To assess the ability of an inhibitor to engage and inhibit HPK1 within a cellular context.

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells are stimulated with anti-CD3/CD28 antibodies in the presence of the test compound. Cell lysates are then analyzed by Western blotting using an antibody specific for phosphorylated SLP-76 (S376). A decrease in the pSLP-76 signal indicates target engagement.

In Vivo Syngeneic Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in an immunocompetent mouse model.

-

Methodology: A murine cancer cell line (e.g., CT26 colon carcinoma) is implanted subcutaneously into syngeneic mice (e.g., BALB/c). Once tumors are established, mice are randomized into treatment groups and dosed with the vehicle, the test compound, a positive control (e.g., anti-PD-1 antibody), or a combination thereof. Tumor volume and body weight are monitored regularly. At the end of the study, tumors and lymphoid organs can be harvested for pharmacodynamic and immunological analysis.

Mechanism of Action in the Tumor Microenvironment

The collective effect of this compound on the TME is a profound shift from an immunosuppressive to an inflamed, "hot" tumor phenotype. By enhancing the function of T cells and DCs, this compound promotes the recognition and killing of tumor cells. The increased production of IFN-γ can further contribute to this by upregulating MHC expression on tumor cells, making them more visible to the immune system.

Conclusion and Future Directions

This compound and other potent, selective HPK1 inhibitors represent a promising new class of immuno-oncology agents. By targeting a key intracellular negative regulator of immune cell function, these compounds have the potential to overcome the immunosuppressive barriers within the tumor microenvironment. The strong preclinical data, particularly the synergy with immune checkpoint inhibitors, suggests that HPK1 inhibition could be a valuable addition to the oncologist's armamentarium.

Future research will focus on the continued clinical development of HPK1 inhibitors, both as monotherapies and in combination with other immunotherapies and targeted agents. A deeper understanding of the biomarker landscape will be crucial for identifying patient populations most likely to benefit from this therapeutic approach. The comprehensive data presented in this guide underscores the significant potential of this compound and the broader class of HPK1 inhibitors to improve outcomes for patients with cancer.

References

Understanding the Selectivity Profile of HPK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential elements for understanding the selectivity profile of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Due to the limited publicly available information on the specific inhibitor Hpk1-IN-17, this document will serve as a comprehensive framework for evaluating the selectivity of any HPK1 inhibitor, a crucial aspect of its therapeutic potential.

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[1][2] This negative regulatory role makes it a compelling target for cancer immunotherapy, as inhibiting HPK1 can enhance T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[3][4][5] However, due to the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity for a particular kinase inhibitor is a significant challenge in drug development.[6] Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate.[6] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.

Data Presentation: Kinase Selectivity Profile

A critical component of characterizing any kinase inhibitor is to determine its activity against a broad panel of kinases, often referred to as a kinome scan. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) against each kinase. The following table illustrates how the selectivity profile of a hypothetical HPK1 inhibitor might be presented.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |

| HPK1 | 5 | 1 |

| MAP4K2 | 21 | 4.2 |

| STK4 (MST1) | 30 | 6 |

| LCK | 846 | 169.2 |

| PKCδ | 391 | 78.2 |

| JAK1 | >10,000 | >2000 |

| JAK2 | >10,000 | >2000 |

| CDK2 | >10,000 | >2000 |

Note: The data in this table is illustrative and based on findings for other HPK1 inhibitors, not this compound specifically.[7]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental protocols. Both biochemical and cellular assays are employed to ascertain the potency and specificity of a compound.

1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Biochemical assays measure the direct interaction of an inhibitor with the purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.

-

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, the remaining ATP is depleted, and the ADP generated is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.

-

Materials:

-

Purified recombinant HPK1 enzyme

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

ATP

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Kinase buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 384-well plate, add the test inhibitor, purified HPK1 enzyme, and the substrate/ATP mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to occur.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes.

-

Measure the luminescence using a plate reader. The IC50 value is then calculated from the dose-response curve.[8][9]

-

2. Cellular Phosphorylation Assay

Cellular assays are crucial for confirming that the inhibitor can engage its target within a physiological context and exert the desired biological effect. For HPK1, this often involves measuring the phosphorylation of its downstream substrate, SLP-76.

-

Principle: This assay measures the level of phosphorylation of SLP-76 at Serine 376 in a relevant cell line (e.g., Jurkat T-cells) following T-cell receptor (TCR) stimulation. Inhibition of HPK1 will lead to a decrease in SLP-76 phosphorylation.

-

Materials:

-

Jurkat T-cells

-

TCR stimulants (e.g., anti-CD3/CD28 antibodies)

-

Test inhibitor

-

Cell lysis buffer

-

Antibodies for sandwich ELISA: capture antibody specific for SLP-76 and a detection antibody specific for phospho-SLP-76 (Ser376).

-

-

Procedure:

-

Culture Jurkat T-cells and pre-incubate them with various concentrations of the test inhibitor.

-

Stimulate the T-cell receptors to activate the HPK1 signaling pathway.

-

Lyse the cells to release the intracellular proteins.

-

Perform a sandwich ELISA to quantify the amount of phosphorylated SLP-76.

-

The IC50 value is determined by plotting the reduction in phospho-SLP-76 signal against the inhibitor concentration.[10]

-

Mandatory Visualizations

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated and subsequently phosphorylates key downstream adapter proteins, such as SLP-76. This phosphorylation event leads to the ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation signal.[6][9] HPK1 inhibition blocks this negative feedback loop, resulting in enhanced and sustained T-cell activation.

Caption: HPK1 signaling pathway in T-cell receptor activation.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor. This process involves an initial high-throughput screening against the primary target, followed by broader screening against a panel of kinases to identify potential off-target interactions.

Caption: Workflow for determining kinase inhibitor selectivity.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biofeng.com [biofeng.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. reactionbiology.com [reactionbiology.com]

Preclinical Evaluation of HPK1 Inhibitors for Oncology Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comprehensive overview of the preclinical evaluation of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for oncology research. While the query specifically mentioned Hpk1-IN-17, publicly available preclinical data for this specific compound is limited. Therefore, this document utilizes data from other well-characterized, potent, and selective HPK1 inhibitors to illustrate the key aspects of preclinical assessment. This compound is identified as a potent and selective inhibitor of HPK1 and is suggested for research in diseases associated with HPK1 activity, such as cancer.

Introduction to HPK1 as an Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] Within the tumor microenvironment, HPK1 activation can dampen anti-tumor immune responses, making it an attractive target for cancer immunotherapy.[1][3] Inhibition of HPK1 is expected to enhance T-cell activation, cytokine production, and subsequent tumor cell killing.[3] Preclinical studies using genetic knockout or kinase-dead models of HPK1 have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the development of small molecule inhibitors.[1][2]

Mechanism of Action of HPK1 Inhibitors

HPK1 inhibitors are designed to block the catalytic activity of the HPK1 protein.[1] By doing so, they prevent the phosphorylation of downstream substrates, most notably the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[1] Phosphorylation of SLP-76 by HPK1 leads to its ubiquitination and subsequent degradation, which attenuates T-cell activation signals. By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4]

Below is a diagram illustrating the HPK1 signaling pathway and the mechanism of action for HPK1 inhibitors.

Caption: HPK1 Signaling Pathway and Inhibitor Mechanism of Action.

Preclinical Data Summary

The following tables summarize representative preclinical data for potent and selective HPK1 inhibitors from various public sources.

Table 1: In Vitro Activity of Representative HPK1 Inhibitors

| Compound/Reference | Assay Type | Target | IC50/EC50 | Cell Line/System |

| Insilico Medicine Compound [I][5] | Biochemical Assay | HPK1 | 10.4 nM | N/A |

| Insilico Medicine Compound [I][5] | Kinase Panel | Other MAP4K family | 85 - 665 nM | N/A |

| EMD Serono Compound [I][4] | Biochemical Assay | HPK1 | 0.2 nM | N/A |

| EMD Serono Compound [I][4] | Cellular Assay (pSLP76) | HPK1 | 3 nM | Jurkat cells |

| EMD Serono Compound [I][4] | Functional Assay (IL-2) | T-cell activation | 1.5 nM | Primary T-cells |

| Compound 17[6] | Functional Assay (IL-2) | T-cell activation | 12 nM | Human PBMCs |

| Compound 22[6] | Functional Assay (IL-2) | T-cell activation | 19 nM | Human PBMCs |

Table 2: In Vivo Efficacy of a Representative HPK1 Inhibitor

| Compound/Reference | Animal Model | Tumor Model | Dosing | Outcome |

| Insilico Medicine Compound [I][5] | Mouse | CT26 Syngeneic | 30 mg/kg p.o. BID | 42% Tumor Growth Inhibition (TGI) |

| Insilico Medicine Compound [I] + anti-PD-1[5] | Mouse | CT26 Syngeneic | 30 mg/kg p.o. BID + 3 mg/kg i.p. | 95% TGI |

Table 3: Pharmacokinetic Profile of a Representative HPK1 Inhibitor

| Compound/Reference | Species | Route | Dose | Cmax | Half-life (t1/2) | Bioavailability (F) |

| Insilico Medicine Compound [I][5] | Mouse | IV | 1 mg/kg | N/A | 0.6 h | N/A |

| Insilico Medicine Compound [I][5] | Mouse | PO | 10 mg/kg | 1801 ng/mL | N/A | 116% |

| Insilico Medicine Compound [I][5] | Rat | IV | N/A | N/A | 0.8 h | N/A |

| Insilico Medicine Compound [I][5] | Rat | PO | 10 mg/kg | 518 ng/mL | N/A | 80% |

| EMD Serono Compound [I][4] | N/A | N/A | N/A | N/A | N/A | 11% |

Table 4: Toxicology Summary of a Representative HPK1 Inhibitor

| Compound/Reference | Study Type | Species | Doses | Findings |

| Insilico Medicine Compound [I][5] | Acute Toxicity | CD-1 Mice | 300 and 1000 mg/kg | Well tolerated, minor changes in body weight |

| Insilico Medicine Compound [I][5] | In Vitro Safety | N/A | N/A | Moderate hERG and CYP inhibition risk |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are representative protocols for key experiments in the evaluation of HPK1 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.

Methodology:

-

Recombinant human HPK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-SLP-76 Assay

Objective: To assess the ability of the inhibitor to block HPK1 activity within a cellular context.

Methodology:

-

A relevant T-cell line (e.g., Jurkat) or primary human T-cells are cultured.

-

Cells are pre-incubated with escalating concentrations of the HPK1 inhibitor.

-

T-cell receptor signaling is stimulated using anti-CD3/CD28 antibodies.

-

After a short incubation period, cells are lysed, and protein extracts are collected.

-

The levels of phosphorylated SLP-76 (pSLP-76) are measured by Western blot or a quantitative immunoassay (e.g., ELISA).

-

EC50 values are determined from the dose-response curve of pSLP-76 inhibition.

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor alone and in combination with other immunotherapies.

Methodology:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c) are inoculated with a syngeneic tumor cell line (e.g., MC38, CT26).

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1, combination).

-

The HPK1 inhibitor is administered orally at a predetermined dose and schedule.

-

Tumor growth is monitored regularly by caliper measurements.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Below is a diagram illustrating a typical experimental workflow for preclinical evaluation.

Caption: General Experimental Workflow for Preclinical Evaluation of an HPK1 Inhibitor.

Conclusion

The preclinical evaluation of potent and selective HPK1 inhibitors demonstrates their potential as a novel class of immuno-oncology agents. The available data from various compounds indicate that inhibition of HPK1 can effectively enhance T-cell-mediated anti-tumor immunity, both as a monotherapy and in combination with checkpoint inhibitors. A thorough preclinical assessment, encompassing in vitro potency and selectivity, in vivo efficacy, pharmacokinetics, and toxicology, is essential for the successful translation of these promising agents into clinical development. While specific preclinical data for this compound are not widely published, the collective evidence for this target class supports its continued investigation for the treatment of cancer.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 2. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 5. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for Hpk1-IN-17 Inhibition of HPK1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional basis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition by the selective inhibitor, Hpk1-IN-17. It is intended for an audience with a strong background in biochemistry, molecular biology, and drug discovery. This document details the mechanism of HPK1 action, the binding mode of this compound, quantitative inhibitory data, and the experimental protocols used to elucidate these findings.

Introduction to HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening immune responses.[1][2] Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated through a series of phosphorylation events.[3] Activated HPK1 then phosphorylates downstream substrates, most notably the adaptor protein SLP-76 at serine 376.[4] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent attenuation of the T-cell activation signal.[3]

Given its role as an immune checkpoint, inhibition of HPK1 is a promising strategy in immuno-oncology.[1] By blocking HPK1's kinase activity, T-cell activation can be enhanced, leading to a more robust anti-tumor immune response.[1] This has driven the development of potent and selective small molecule inhibitors, such as this compound.

This compound and its Inhibition of HPK1

This compound is a potent and selective inhibitor of HPK1.[5] It belongs to a class of spiro-azaindoline compounds designed to target the ATP-binding pocket of the HPK1 kinase domain. The crystallographic structure of HPK1 in complex with a closely related compound (compound 17) has been solved (PDB ID: 7r9t), revealing the molecular basis for its inhibitory activity.

Structural Basis of Inhibition

The co-crystal structure of HPK1 with compound 17 shows the inhibitor binding in the ATP-binding site of the kinase. Key interactions include:

-

Hinge Region: The inhibitor forms hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors.

-

Hydrophobic Pockets: The spiro-azaindoline core and its substituents occupy hydrophobic pockets within the active site, contributing to the high binding affinity.

-

Solvent Exposed Region: Portions of the inhibitor extend towards the solvent-exposed region, providing opportunities for further chemical modification to improve pharmacokinetic properties.

Quantitative Analysis of HPK1 Inhibition

The following table summarizes the inhibitory potency of various HPK1 inhibitors, including those from the same class as this compound and other known inhibitors for comparative purposes.

| Compound Name | Biochemical IC50 (nM) | Cellular pSLP-76 IC50 (nM) | Cellular IL-2 EC50 (nM) | Reference |

| Compound [I] | 0.2 | 3 | 1.5 | [6] |

| KHK-6 | 20 | Not Reported | Not Reported | [4] |

| Compound 24 | Not Reported | Not Reported | Not Reported | [7] |

| Sunitinib | ~10 (Ki) | Not Reported | Not Reported | [8] |

| GNE-1858 | 1.9 | Not Reported | Not Reported | [9] |

| XHS | 2.6 | 600 | Not Reported | [9] |

| ISR-05 | 24,200 | Not Reported | Not Reported | [10] |

| ISR-03 | 43,900 | Not Reported | Not Reported | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of HPK1 inhibitors.

HPK1 LanthaScreen™ TR-FRET Kinase Assay

This biochemical assay measures the binding and displacement of a fluorescently labeled tracer from the HPK1 kinase domain, allowing for the determination of inhibitor binding affinity.

Materials:

-

Recombinant HPK1 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

-

Test compounds (e.g., this compound)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.